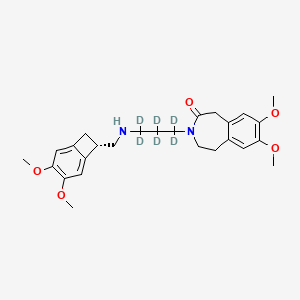
Egfr-IN-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-22 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane protein involved in the regulation of cell growth and differentiation. This compound has shown significant promise in the treatment of non-small cell lung cancer (NSCLC) by selectively targeting mutant forms of EGFR, which are often implicated in the development and progression of this type of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process and ensure consistency in the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-22 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized quinazoline compounds .
Aplicaciones Científicas De Investigación
Egfr-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of EGFR inhibitors.
Biology: Employed in cell-based assays to investigate the role of EGFR in cell signaling and proliferation.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy in treating EGFR-mutant NSCLC.
Industry: Applied in the development of new therapeutic agents targeting EGFR and related pathways .
Mecanismo De Acción
Egfr-IN-22 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This inhibits the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell growth and survival. The primary molecular targets include the EGFR itself and associated signaling proteins such as AKT and ERK .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Similar to gefitinib, it targets the ATP-binding site of EGFR.
Osimertinib: A third-generation EGFR inhibitor that is effective against T790M resistance mutations
Uniqueness of Egfr-IN-22
This compound is unique in its ability to selectively inhibit mutant forms of EGFR with high potency. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic efficacy. Additionally, this compound has shown promising results in overcoming resistance mechanisms that limit the effectiveness of other EGFR inhibitors .
Propiedades
Fórmula molecular |
C38H47BrFN10O2P |
|---|---|
Peso molecular |
805.7 g/mol |
Nombre IUPAC |
5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[4-[3-(1-fluoro-2-methylpropan-2-yl)-3,9-diazaspiro[5.5]undecan-9-yl]-2-methoxy-5-(1-methylpyrazol-4-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C38H47BrFN10O2P/c1-37(2,24-40)50-17-11-38(12-18-50)9-15-49(16-10-38)31-20-32(52-4)30(19-26(31)25-21-44-48(3)23-25)46-36-43-22-27(39)35(47-36)45-29-8-7-28-33(42-14-13-41-28)34(29)53(5,6)51/h7-8,13-14,19-23H,9-12,15-18,24H2,1-6H3,(H2,43,45,46,47) |
Clave InChI |
FRZRMIPAYIRAHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CF)N1CCC2(CCN(CC2)C3=CC(=C(C=C3C4=CN(N=C4)C)NC5=NC=C(C(=N5)NC6=C(C7=NC=CN=C7C=C6)P(=O)(C)C)Br)OC)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















